ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an ethyl ester group at position 3, an amino group at position 2, and a 3-methoxyphenyl moiety at position 1. The quinoxaline scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking and charge-transfer interactions, making derivatives of this class relevant in materials science and medicinal chemistry . The 3-methoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)12-7-6-8-13(11-12)26-2/h4-11H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLRRTICLRYONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable quinoxaline precursor under acidic or basic conditions, followed by cyclization to form the pyrroloquinoxaline core. The final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance reaction efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and reagents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoxaline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C20H18N4O3
- Molecular Weight: 362.38 g/mol
- IUPAC Name: Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
The compound features a pyrroloquinoxaline structure, which is significant for its biological activities. The presence of the methoxy group enhances its pharmacological profile by potentially improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrroloquinoxalines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. In one study, compounds related to this structure showed activity in the range of 8–128 µg/mL against H37Rv strains, indicating a promising avenue for anti-tuberculosis drug development .
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study evaluating the cytotoxicity of related compounds found that they could inhibit cell proliferation effectively, suggesting potential use as chemotherapeutic agents .
Case Study 1: Antitubercular Activity
In a study published in the journal Molecules, this compound was synthesized and tested for its antitubercular activity. The results indicated that the compound exhibited substantial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, highlighting its potential as a lead compound for further development in tuberculosis treatment .
Case Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of pyrroloquinoxaline derivatives, including this compound. The research demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest in cancer cells. These findings suggest a mechanism that could be exploited for developing new cancer therapies .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported applications:
Structural and Electronic Effects of Substituents
- 3-Methoxyphenyl (Target Compound): The methoxy group (-OCH₃) donates electrons via resonance, increasing electron density on the quinoxaline core. This may enhance π-π interactions in supramolecular assemblies but reduce electrophilicity compared to halogenated analogs .
- Halogenated () : Chlorine atoms introduce halogen-bonding capabilities, which are critical in crystal engineering and receptor-ligand interactions .
- Trifluoromethyl () : The -CF₃ group is strongly electron-withdrawing, polarizing the molecule and enhancing fluorophilic interactions in medicinal chemistry .
Biological Activity
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline class, characterized by its intricate structural features and diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core linked to a methoxyphenyl group and an ethyl carboxylate moiety, contributing to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation : Reacting 3-methoxyaniline with a suitable quinoxaline precursor under acidic or basic conditions.
- Cyclization : Forming the pyrroloquinoxaline core.
- Esterification : Introducing the ethyl ester group.
These steps can be optimized for yield and purity using techniques such as continuous flow chemistry and environmentally benign solvents .
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting the growth of various cancer cell lines:
- IC50 Values : In studies involving HCT-116 and MCF-7 cell lines, the compound demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It can interact with receptors involved in cellular signaling pathways, potentially influencing various biological processes .
Study on Antileishmanial Activity
A recent study evaluated the antileishmanial properties of quinoxaline derivatives, including this compound. The results indicated a significant reduction in Leishmania viability compared to untreated controls, suggesting potential therapeutic applications in treating leishmaniasis .
Proteomic Analysis in E. histolytica
Another study focused on the effects of quinoxalines on Entamoeba histolytica. The treatment with quinoxalines resulted in morphological changes in trophozoites and altered protein expression profiles associated with virulence factors. This highlights the potential for this compound to impact parasitic infections .
Research Findings Summary Table
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO). High HOMO energy indicates electron-donating capacity, correlating with inhibition efficiency.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces to identify binding sites and affinity. For corrosion studies, Fukui indices localize nucleophilic/electrophilic regions influencing adsorption .
How are crystallographic data (e.g., puckering parameters) analyzed for pyrroloquinoxaline derivatives?
Advanced Research Question
Programs like ORTEP-3 visualize molecular geometry, while Cremer-Pople parameters quantify ring puckering. For bicyclic systems, puckering amplitude () and phase angle () are derived from atomic displacements relative to a mean plane. SHELXL refines anisotropic displacement parameters, resolving conformational flexibility in the pyrrole and quinoxaline rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
